Ro 106-9920

Catalog No.
S613564
CAS No.
62645-28-7
M.F
C10H7N5OS
M. Wt
245.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 106-9920

CAS Number

62645-28-7

Product Name

Ro 106-9920

IUPAC Name

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine

Molecular Formula

C10H7N5OS

Molecular Weight

245.26 g/mol

InChI

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H

InChI Key

JFSXSNSCPNFCDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2

Synonyms

6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine;

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2

Construction of Multipurpose Energetic Materials

Scientific Field: This application falls under the field of Chemistry, specifically the study of Energetic Materials.

Application Summary: Tetrazolo[1,5-b]pyridazine is used as a versatile scaffold for the construction of multipurpose energetic materials .

Results: The study resulted in the creation of a potential booster explosive with good detonation velocities (Dv: 8496 m s −1), detonation pressure (p: 28.7 GPa), and impact sensitivity (IS: 3 J) .

Synthesis of Advanced Energetic Materials

Scientific Field: This application is also in the field of Chemistry, with a focus on the synthesis of Advanced Energetic Materials.

Application Summary: Tetrazolo[1,5-b]pyridazine-containing molecules were synthesized and tested as metal-free explosives .

Results: Compound 3at displayed an excellent detonation performance (Dv = 8746 m s-1 and P = 31.5 GPa) that is superior to commercial primary explosives such as lead azide and diazodinitrophenol (DDNP). Compound 6 has superior thermal stability, remarkable insensitivity, and good detonation performance, suggesting it as an acceptable secondary explosive .

Synthesis of 5,6-Fused Bicyclic Conjugated Energetic Compounds

Scientific Field: This application is in the field of Chemistry, specifically the synthesis of Conjugated Energetic Compounds.

Application Summary: A combined strategy of anchoring the catenated nitrogen-atom chain and introducing vicinal C-amino and C-nitro groups into a tetrazolo-pyridazine ring was used to synthesize 5,6-fused bicyclic conjugated energetic compounds .

Synthesis of Thermally Stable Energetic Materials

Scientific Field: This application is in the field of Chemistry, specifically the synthesis of Thermally Stable Energetic Materials.

Application Summary: Various thermally stable energetic materials with high nitrogen content, low sensitivity, and better detonation performance were synthesized . The versatile functionalization of 1,2,4-triazine involving the introduction of oxadiazole and tetrazole is discussed .

Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine

Scientific Field: This application is in the field of Chemistry, specifically the study of Explosion Hazards.

Application Summary: A case study on the spontaneous detonation of 6-azidotetrazolo[1,5-b]pyridazine, a compound that has been described as being stable despite having an N/C ratio of 2 .

Experimental Procedures: The compound was synthesized and handled five times without incident but then detonated upon standing . A one-pot technique to directly convert this hazardous material to the nonenergetic intermediate compound 6-hydroxytetrazolo[1,5-b]pyridazine is also provided .

Ro 106-9920 is a small molecule that specifically inhibits NF-kB signaling pathways. NF-kB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The compound is recognized for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders .

  • Due to the lack of specific information, it is difficult to assess the safety hazards associated with 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine. However, caution should be exercised when handling unknown compounds. The presence of the tetrazole ring suggests it might exhibit explosive properties, similar to other nitrogen-rich heterocycles [].

Ro 106-9920 functions primarily by interfering with the phosphorylation and activation of IkB kinase 2 (IKKβ), which is essential for NF-kB activation. By inhibiting IKKβ, Ro 106-9920 prevents the subsequent phosphorylation and degradation of IkB proteins that normally sequester NF-kB dimers in the cytoplasm. This inhibition leads to reduced translocation of NF-kB to the nucleus and decreased transcription of target genes involved in inflammation and cell proliferation .

The biological activity of Ro 106-9920 has been extensively studied. It has been shown to decrease cell viability in certain neuronal cultures while increasing it in others, indicating a complex role in cellular responses depending on the context . Furthermore, Ro 106-9920 has been demonstrated to impair platelet activation responses by inhibiting integrin αIIbβ3 binding . Its potency as an NF-kB inhibitor makes it valuable for research into tumor biology and inflammatory diseases .

The synthesis of Ro 106-9920 involves several steps typical for small molecule drug development. While specific synthetic pathways are proprietary or not fully disclosed in public literature, general approaches often include:

  • Starting Materials: Selection of appropriate precursors that contain functional groups conducive to further reactions.
  • Reactions: Employing techniques such as coupling reactions, cyclizations, or modifications to introduce necessary functional groups.
  • Purification: Utilizing chromatographic methods to isolate the final product from by-products and unreacted materials.

Detailed protocols are typically available through commercial suppliers or specialized literature .

Ro 106-9920 has potential applications in:

  • Cancer Research: As an NF-kB inhibitor, it is being investigated for its ability to suppress tumor growth and metastasis.
  • Inflammatory Diseases: The compound's role in modulating inflammatory responses makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Neuroscience: Its effects on neuronal cell viability suggest possible applications in neurodegenerative disease research .

Studies have highlighted the interactions between Ro 106-9920 and various cellular pathways. For instance, it has been shown to interact with other NF-kB inhibitors like BAY 11-7082, indicating a potential for combinatorial therapies that could enhance therapeutic efficacy against diseases driven by aberrant NF-kB signaling . Additionally, its effects on platelet activation suggest implications for cardiovascular research.

Ro 106-9920 shares similarities with several other NF-kB inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
TPCA-1Inhibits IKKβSelective for IKKβ over other kinases
IMD 0354Directly inhibits NF-kB activationExhibits anti-inflammatory properties
BAY 11-7082Inhibits IKKβ and prevents IkB degradationBroad-spectrum anti-inflammatory effects

Ro 106-9920 stands out due to its specific targeting of the IKKβ pathway and its nuanced effects on different cell types, which may lead to varied therapeutic outcomes depending on the disease context .

XLogP3

1

Hydrogen Bond Acceptor Count

6

Exact Mass

245.03713104 g/mol

Monoisotopic Mass

245.03713104 g/mol

Heavy Atom Count

17

Appearance

Assay:≥95%A crystalline solid

Wikipedia

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine

Dates

Last modified: 08-15-2023

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